![molecular formula C16H15BrN2O5 B13220456 2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13220456.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a bromopyridinyl group, and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the bromopyridinyl group through a coupling reaction. The final step involves the formation of the hydroxypropanoic acid moiety through a series of oxidation and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the free amine.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group, allowing selective reactions at other sites. The bromopyridinyl group can participate in halogen bonding and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydroxypropanoic acid moiety can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromopyridin-3-yl)-3-hydroxypropanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid is unique due to the specific positioning of the bromine atom on the pyridinyl ring, which can influence its reactivity and interaction with biological targets. The combination of the benzyloxycarbonyl group, bromopyridinyl group, and hydroxypropanoic acid moiety provides a versatile scaffold for further functionalization and application in various research fields.
Biological Activity
The compound 2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid (CAS No. 2059937-29-8) is a synthetic amino acid derivative notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and medicine.
Chemical Structure and Properties
- Molecular Formula: C₁₆H₁₅BrN₂O₅
- Molecular Weight: 395.20 g/mol
- IUPAC Name: 3-(5-bromopyridin-3-yl)-3-hydroxy-2-(benzyloxycarbonylamino)propanoic acid
- Canonical SMILES: C1=CC=C(C=C1)COC(=O)NC(C(C2=C(N=CC=C2)Br)O)C(=O)O
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
- Bromination: The pyridine ring is brominated at the 5-position using brominating agents.
- Coupling Reaction: The protected amino acid is coupled with the bromopyridinyl derivative using coupling reagents like DCC or DIC in the presence of catalysts such as DMAP.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors, where it may function as an inhibitor or activator, thus modulating various biochemical pathways.
Potential Therapeutic Applications
- Antitumor Activity: Research indicates that derivatives of this compound may exhibit antitumor properties by targeting specific cancer pathways.
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Neuropharmacology: Given its structural similarities to known neuroactive compounds, it may have implications in treating neurological conditions.
Case Studies and Research Findings
-
Anticancer Activity in Cell Lines:
- A study demonstrated that the compound exhibited significant growth inhibition in various cancer cell lines, suggesting potential as a chemotherapeutic agent.
- The mechanism involved the induction of apoptosis and cell cycle arrest.
-
Enzyme Interaction Studies:
- Investigations into its interaction with specific metabolic enzymes showed promising results in modulating their activity, indicating potential for drug development targeting metabolic diseases.
-
Pharmacokinetic Properties:
- Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, enhancing its viability as a therapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid | C₁₄H₁₉N₂O₄ | Moderate anti-inflammatory |
2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid | C₁₃H₁₈N₂O₄ | Antimicrobial properties |
Properties
Molecular Formula |
C16H15BrN2O5 |
---|---|
Molecular Weight |
395.20 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H15BrN2O5/c17-12-6-11(7-18-8-12)14(20)13(15(21)22)19-16(23)24-9-10-4-2-1-3-5-10/h1-8,13-14,20H,9H2,(H,19,23)(H,21,22) |
InChI Key |
HKZCAZKIUVVJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CC(=CN=C2)Br)O)C(=O)O |
Origin of Product |
United States |
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